Cas no 690960-70-4 (N-(2H-1,3-benzodioxol-5-yl)methyl-2-{5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-ylsulfanyl}acetamide)

N-(2H-1,3-benzodioxol-5-yl)methyl-2-{5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-ylsulfanyl}acetamide structure
690960-70-4 structure
Product name:N-(2H-1,3-benzodioxol-5-yl)methyl-2-{5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-ylsulfanyl}acetamide
CAS No:690960-70-4
MF:C22H16ClN3O3S2
Molecular Weight:469.96374130249
CID:5420170

N-(2H-1,3-benzodioxol-5-yl)methyl-2-{5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
    • N-(2H-1,3-benzodioxol-5-yl)methyl-2-{5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-ylsulfanyl}acetamide
    • インチ: 1S/C22H16ClN3O3S2/c23-15-4-2-14(3-5-15)16-9-30-21-20(16)22(26-11-25-21)31-10-19(27)24-8-13-1-6-17-18(7-13)29-12-28-17/h1-7,9,11H,8,10,12H2,(H,24,27)
    • InChIKey: IQJJOLTWRWAIIC-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C2OCOC2=C1)(=O)CSC1=NC=NC2SC=C(C3=CC=C(Cl)C=C3)C=21

N-(2H-1,3-benzodioxol-5-yl)methyl-2-{5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3394-0624-10μmol
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
690960-70-4
10μmol
$69.0 2023-09-11
Life Chemicals
F3394-0624-100mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
690960-70-4
100mg
$248.0 2023-09-11
Life Chemicals
F3394-0624-5μmol
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
690960-70-4
5μmol
$63.0 2023-09-11
Life Chemicals
F3394-0624-30mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
690960-70-4
30mg
$119.0 2023-09-11
Life Chemicals
F3394-0624-2μmol
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
690960-70-4
2μmol
$57.0 2023-09-11
Life Chemicals
F3394-0624-20μmol
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
690960-70-4
20μmol
$79.0 2023-09-11
Life Chemicals
F3394-0624-5mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
690960-70-4
5mg
$69.0 2023-09-11
Life Chemicals
F3394-0624-75mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
690960-70-4
75mg
$208.0 2023-09-11
Life Chemicals
F3394-0624-10mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
690960-70-4
10mg
$79.0 2023-09-11
Life Chemicals
F3394-0624-15mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
690960-70-4
15mg
$89.0 2023-09-11

N-(2H-1,3-benzodioxol-5-yl)methyl-2-{5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-ylsulfanyl}acetamide 関連文献

N-(2H-1,3-benzodioxol-5-yl)methyl-2-{5-(4-chlorophenyl)thieno2,3-dpyrimidin-4-ylsulfanyl}acetamideに関する追加情報

N-(2H-1,3-Benzodioxol-5-yl)methyl-2-{5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide: A Comprehensive Overview

N-(2H-1,3-Benzodioxol-5-yl)methyl-2-{5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetamide (CAS No. 690960-70-4) is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of acetamides, which are widely studied in pharmaceutical chemistry due to their potential as bioactive agents. The molecule features a benzodioxole moiety, a thienopyrimidine ring system, and a sulfanyl group, all of which contribute to its unique chemical properties and biological activity.

The benzodioxole group in the molecule is known for its aromatic stability and ability to participate in hydrogen bonding, which can enhance the compound's solubility and bioavailability. The thienopyrimidine ring system is a heterocyclic structure that is often associated with anti-inflammatory and antiviral properties. Recent studies have shown that such structures can also exhibit antiproliferative activity against various cancer cell lines, making them promising candidates for drug development.

The presence of the sulfanyl group in the molecule introduces additional electronic effects and can influence the compound's reactivity and selectivity. This group is particularly important in modulating the compound's interaction with biological targets such as enzymes and receptors. Recent research has highlighted the role of sulfur-containing compounds in neuroprotective and anti-inflammatory pathways, further underscoring the potential therapeutic applications of this compound.

From a synthetic perspective, the preparation of N-(2H-1,3-benzodioxol-5-yl)methyl... involves a series of carefully designed multi-step reactions. These include nucleophilic substitutions, cyclizations, and coupling reactions that require precise control over reaction conditions to ensure high yields and product purity. The synthesis pathway also incorporates advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation, which have become standard in modern organic chemistry.

Recent advancements in computational chemistry have enabled researchers to perform detailed docking studies on this compound. These studies have revealed potential binding interactions with key biological targets such as protease enzymes and kinase receptors, suggesting its role in inhibiting enzymatic activity. Furthermore, molecular dynamics simulations have provided insights into the compound's stability and flexibility within biological systems.

In terms of applications, this compound has shown promise in several therapeutic areas. Its ability to modulate cellular signaling pathways makes it a candidate for treating conditions such as chronic inflammation, neurodegenerative diseases, and certain types of cancer. Preclinical studies have demonstrated its efficacy in reducing inflammation markers in animal models, while in vitro assays have highlighted its potential as an anticancer agent by inducing apoptosis in malignant cells.

The structural complexity of this compound also presents challenges for large-scale production. However, recent innovations in green chemistry practices have provided sustainable methods for synthesizing similar compounds with reduced environmental impact. These methods include the use of biocatalysts and solvent-free reaction conditions, which align with current trends toward more eco-friendly chemical manufacturing.

In conclusion, N-(2H-1,3-benzodioxol-5-yl)methyl... (CAS No. 690960-70-4) represents a cutting-edge molecule with significant potential in drug discovery and development. Its unique combination of functional groups and structural features positions it as a valuable tool for advancing our understanding of complex biological systems while offering new avenues for therapeutic intervention.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd